3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Medicinal Chemistry Peptide Synthesis Building Block Procurement

Most piperidine building blocks lack the three orthogonal functional handles needed for sequential SPPS. 1-Boc-3-aminonipecotic acid (CAS 368866-17-5) uniquely combines Boc-protected ring N, free 3-amino, and free 3-carboxylic acid for direct Fmoc-SPPS compatibility. • Orthogonal Boc/NH₂/COOH handles for chemoselective SPPS • 97% purity ensures coupling efficiency without pre-activation • Quaternary α-center constrains backbone for metabolic stability In stock, global shipping. Store at 2-8°C.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 368866-17-5
Cat. No. B1343735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
CAS368866-17-5
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
InChIKeyOSYGMOYBKKZJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-Boc-piperidine-3-carboxylic Acid Overview


3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 368866-17-5; also known as 1-Boc-3-aminopiperidine-3-carboxylic acid, N-Boc-3,3-aminopiperidinylcarboxylic acid; molecular formula C₁₁H₂₀N₂O₄, MW 244.29 g/mol) is a racemic, conformationally constrained heterocyclic amino acid derivative. Its structure features a piperidine ring bearing three chemically orthogonal functional groups: a tert-butoxycarbonyl (Boc)-protected ring nitrogen, a free primary amino group at the 3-position, and a free carboxylic acid also at the 3-position. This unique arrangement—combining the nipecotic acid scaffold with an additional α-amino acid-like quaternary center—places the compound at the intersection of piperidine-based GABA-uptake inhibitor pharmacophores and conformationally constrained amino acid building blocks for peptide and peptidomimetic synthesis .

3-Amino-1-Boc-piperidine-3-carboxylic Acid Substitution Failure


This compound sits at a unique intersection point in chemical space, and substituting it with any single in-class analog invariably sacrifices at least one critical functional handle. Replacing it with 1-Boc-piperidine-3-carboxylic acid (CAS 71381-75-4) eliminates the 3-amino group entirely, precluding amide coupling at the α-position. Substituting with 3-amino-1-Boc-piperidine (CAS 184637-48-7) removes the carboxylic acid handle needed for peptide backbone incorporation. Switching to the 4-amino regioisomer 4-amino-1-Boc-piperidine-4-carboxylic acid (CAS 183673-71-4) [1] alters the spatial orientation of the amino and carboxyl groups relative to the piperidine ring, changing both hydrogen-bonding geometry and the resulting conformational constraint in the final molecule. Using an unprotected 3-amino-piperidine-3-carboxylic acid (e.g., the dihydrochloride salt) forfeits the orthogonal Boc protection on the piperidine nitrogen, which is essential for sequential deprotection strategies in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery [2]. Each of these substitutions removes a feature that is non-redundant for synthetic routes requiring all three orthogonal functionalities simultaneously.

Quantitative Evidence vs. Analogs


Functional Group Triad Advantage vs. Des-amino Analog

The target compound (CAS 368866-17-5) contains three chemically addressable functional groups: a free primary amine at the 3-position (pKa ~10–11 for aliphatic amines), a free carboxylic acid at the 3-position (predicted pKa 2.26 ± 0.20 ), and a Boc-protected piperidine nitrogen. Its closest structural analog lacking the 3-amino group, 1-Boc-piperidine-3-carboxylic acid (CAS 71381-75-4; C₁₁H₁₉NO₄, MW 229.27), possesses only two addressable groups: the Boc-protected nitrogen and the 3-carboxylic acid. The absence of the free amino group eliminates the capacity for direct amide-bond formation at the piperidine's 3-position—a critical step in incorporating the scaffold into peptide backbones or generating focused libraries of 3-amido derivatives [1].

Medicinal Chemistry Peptide Synthesis Building Block Procurement

Lipophilicity Advantage over Nipecotic Acid

The (S)-enantiomer of the target compound (CAS 862372-92-7) has a reported LogP of 1.44 . In contrast, the parent scaffold, nipecotic acid ((±)-piperidine-3-carboxylic acid, CAS 498-95-3), is highly hydrophilic; although its exact LogP is not listed in standard databases, its known inability to cross the blood-brain barrier (BBB) without a lipophilic N-substituent places its LogP well below 0 (estimated < -2.0 based on its zwitterionic character and high aqueous solubility) . The Boc group and the quaternary 3-amino substitution contribute to a LogP shift of > 3 log units toward greater lipophilicity. The target compound's LogP of 1.44 falls within the optimal range (1–3) generally associated with passive BBB permeability, while nipecotic acid's extreme hydrophilicity precludes CNS access without elaborate prodrug strategies.

CNS Drug Discovery Blood-Brain Barrier GABA Transporter Lipophilicity

Purity Benchmarking vs. Analogs

Multiple independent vendors supply 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 368866-17-5) at a purity specification of NLT 98% (Synblock ) or 98% (Sigma-Aldrich/Ambeed ), with another vendor offering 97% purity (Aladdin ). By comparison, the unprotected analog 3-amino-piperidine-3-carboxylic acid is typically only commercially available as the dihydrochloride salt at 95% purity (CymitQuimica ), and many chiral Boc-piperidine amino acids in the broader class are supplied at 95–97% purity. The consistent availability of NLT 98% purity across multiple suppliers provides procurement reliability and reduces the need for repurification prior to use in multi-step syntheses.

Chemical Procurement Quality Control Building Block Purity Synthetic Reliability

Regioisomeric Physicochemical Divergence

The 3-amino-3-carboxyl substitution pattern of the target compound (CAS 368866-17-5) creates a quaternary stereocenter directly attached to the piperidine ring, providing a distinct spatial relationship between the amino and carboxyl groups compared to the 4-amino-4-carboxyl regioisomer (4-Amino-1-Boc-piperidine-4-carboxylic acid, CAS 183673-71-4). The target compound has a predicted pKa (carboxylic acid) of 2.26 ± 0.20 , while the 4-regioisomer has a predicted pKa of 2.15 ± 0.20 —a difference of 0.11 pKa units, indicating slightly different acidity. The melting point also distinguishes the two: the 4-regioisomer is reported as a solid with melting point 289–294 °C [1], whereas the 3-regioisomer is typically listed without a sharp melting point [2], suggesting it may be a low-melting solid or oil at ambient temperature, which has implications for purification and handling.

Regioisomer Selection SAR Conformational Control Medicinal Chemistry

Cold-Chain Storage Stability

The target compound requires storage at 2–8 °C in a sealed, dry container protected from light . This storage specification is comparable to other Boc-protected amino acids but differs from the more robust storage tolerance of 1-Boc-piperidine-3-carboxylic acid (CAS 71381-75-4), which lacks the reactive free amino group and can often be stored at ambient temperature. The presence of the free 3-amino group adjacent to the carboxylic acid introduces potential for intermolecular condensation (lactam formation) or Schiff base formation with trace aldehydes over extended storage at elevated temperatures, necessitating the cold-chain specification . This has direct implications for procurement logistics: the compound should be shipped with cold packs and inventoried under refrigerated conditions to maintain the certified purity.

Compound Management Stability Procurement Logistics Building Block Storage

Optimal Application Scenarios


SPPS with Constrained Nipecotic Acid Scaffold

The compound's orthogonal protection scheme—Boc on the piperidine nitrogen, free carboxylic acid for resin attachment or C-terminal coupling, and free amino group for Fmoc-mediated chain elongation—enables its direct incorporation into standard Fmoc-SPPS protocols. The 3-position quaternary α-amino acid center introduces conformational constraint into the peptide backbone, which is predicted to enhance metabolic stability and receptor selectivity compared to linear amino acid residues [1]. The NLT 98% purity specification ensures coupling efficiency without the need for pre-activation purification. This scenario directly leverages the functional group triad quantified in Evidence Item 1 and the purity advantage documented in Evidence Item 3.

CNS-Penetrant GABA Transporter Inhibitor Optimization

The target compound's LogP of 1.44 (for the S-enantiomer) places it in a favorable lipophilicity window for BBB penetration, in contrast to the parent nipecotic acid scaffold (LogP < -2.0), which is BBB-impermeable . Medicinal chemistry teams developing next-generation GAT1/GAT3 inhibitors can use this building block as a starting point for SAR exploration, derivatizing the free 3-amino group with diverse lipophilic or polar substituents while retaining the Boc protection on the piperidine nitrogen for subsequent orthogonal deprotection. This application is directly supported by the LogP evidence in Evidence Item 2.

FBDD with sp³-Rich Piperidine Core

The compound's structural complexity (complexity score: 324 [2]), combined with the presence of two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, makes it an attractive fragment for FBDD campaigns targeting protein-protein interactions or enzyme active sites that favor sp³-rich scaffolds. The 3-substitution pattern creates a quaternary center that projects substituents in a unique spatial geometry compared to the 4-substituted regioisomer [3]. This scenario is grounded in the regioisomeric differentiation evidence (Evidence Item 4) and the structural feature analysis (Evidence Item 1).

Orthogonal Protection for Sequential Derivatization

The three chemically orthogonal functional groups enable sequential, chemoselective transformations: (Step 1) amide coupling via the 3-carboxylic acid, (Step 2) Boc deprotection under acidic conditions (TFA/DCM) to expose the piperidine nitrogen for further derivatization, and (Step 3) manipulation of the 3-amino group via reductive amination, acylation, or sulfonylation. This orthogonal protection strategy is fundamentally unavailable in analogs lacking any one of the three functional handles [1]. Proper execution requires adherence to the 2–8 °C storage specification to maintain building block integrity between synthetic steps, as documented in Evidence Item 5.

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